molecular formula C7H10O5 B015432 (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 73991-95-4

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No. B015432
CAS RN: 73991-95-4
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-BYPYZUCNSA-N
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Description

This compound belongs to a class of organic compounds known as 1,3-dioxolanes, which are cyclic acetals derived from the condensation of aldehydes or ketones with ethylene glycol. These compounds are significant in organic synthesis, offering diverse applications due to their unique chemical and physical properties.

Synthesis Analysis

The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, including compounds similar to the one , has been reported. This synthesis involves the stereoselective opening of enantiomerically enriched oxetanes by hydrogen peroxide, conversion of the resulting 4-hydroperoxy-2-alkanols to 3-alkoxy-1,2-dioxolanes, and subsequent homologation with a thioester silyl ketene acetal (Dai et al., 2006). This method showcases the importance of 1,3-dioxolanes in complex organic synthesis, particularly in the construction of chiral molecules.

Scientific Research Applications

  • Anionic Polymerization of Functional Monomers : It is used in the anionic polymerization of functional monomers like 2,3-dihydroxypropyl methacrylate (H. Mori, A. Hirao, & S. Nakahama, 1994).

  • Grignard and Related Reactions : The compound is involved in Grignard reactions, metalation reactions, and acetal formation (A. Beck et al., 2003).

  • Peptide-Coupling Additive : The Oxyma derivative of this acid is used as a peptide-coupling additive for peptide-forming reactions in water without measurable racemization (Qinghui Wang, Yong Wang, & M. Kurosu, 2012).

  • Chiral Intermediate in Stereoselective Synthesis : It serves as a useful chiral intermediate in stereoselective synthesis (L. Heng, 1999).

  • Selective Esterifications : The Oxyma derivative is used for selective esterifications of primary alcohols, allowing for esterification of various carboxylic acids with primary alcohols (Yong Wang et al., 2012).

  • Configurational Assignment of Natural Products : It aids in the configurational assignment of incompletely characterized natural products (Peng Dai et al., 2006).

  • Synthesis of D-ribo-phytosphingosine : This acid is used in the novel application of microwave-enhanced cross metathesis for the synthesis of D-ribo-phytosphingosine (M. Lombardo et al., 2006).

  • Internal Ultraviolet Sensitizer in Polymers : The 1,3-dioxolane group in polymers acts as an internal UV sensitizer, causing crosslinking behavior under UV light (G. F. D′alelio & T. F. Huemmer, 1967).

  • Intermediate in Chrysanthemic Acid Synthesis : It is an intermediate in the synthesis of chrysanthemic acid (G. Baudoux et al., 1998).

  • Synthesis of Carbonylated Peptides : A building block derived from this compound is used in the synthesis of peptides containing D,L-Thr(O) residues, modeling oxidatively modified peptides related to diseases (M. Waliczek et al., 2015).

  • Safe Polymer Production Aid : Perfluoroacetic acid, a derivative, is safe for use as a polymer production aid in the manufacture of fluoropolymers (Flavourings, 2014).

  • Photochemical Transformation : The compound undergoes photochemical transformation to form stable carboxylic acids (V. Nikolaev et al., 1985).

  • Heterogeneous Lewis Acid Catalyst : Hf-TUD-1, a catalyst, is used for the acetalization of acetone with glycerol in a sustainable process, demonstrating potential for industrial applications (Li Li et al., 2012).

  • Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase : ML 3000, a compound related to this acid, acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, with various therapeutic potentials (S. Laufer et al., 1994).

  • Heterogeneously Catalyzed Condensations : It is used in heterogeneously catalyzed condensations of glycerol to produce novel chemicals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (J. Deutsch et al., 2007).

properties

IUPAC Name

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

CAS RN

73991-95-4
Record name (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Marketed DL-malic acid (with the 4 reference on the above schema) is protected in the dioxolane form in toluene reflux, in the presence of 2,2-dimethoxypropane. The reaction is quantitative. The obtained product (with the 5 reference in the above schema) is directly engaged in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 3
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 4
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 5
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 6
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Citations

For This Compound
5
Citations
MJ Bennison - 2013 - wrap.warwick.ac.uk
This thesis presents the synthesis of two novel O-carboxyanhydrides derived from L-malic acid bearing 2,2,2-trichloroethyl- and 2-nitrobenzyl esters, followed by investigation of their …
Number of citations: 2 wrap.warwick.ac.uk
E Edouarzin - 2022 - krex.k-state.edu
The success of modern medicine to cure and treat ailments is contributed to the ability to properly diagnose the cause of the symptoms. Fungal diseases are underestimated and often …
Number of citations: 0 krex.k-state.edu
PK Kuroishi - 2019 - wrap.warwick.ac.uk
This thesis investigates organocatalytic ring-opening polymerisation (ROP) approaches for the controlled synthesis of biodegradable polymers by exploring the post-polymerisation …
Number of citations: 4 wrap.warwick.ac.uk
Z Ren - 2023 - search.proquest.com
Two research projects were conducted and they consist of catalytic oxidation of CH bond utilizing bimetallic nanoclusters and synthesis of substrate peptides for electronic chemical …
P Susnik - 2020 - archiv.ub.uni-marburg.de
Im Rahmen der vorliegenden Arbeit wurden zwei Makrozyklisierungsvorläufer CAB und ABC zum totalsynthetischen Aufbau des Streptogramins Pristinamycin IIA in Betracht gezogen. …
Number of citations: 3 archiv.ub.uni-marburg.de

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